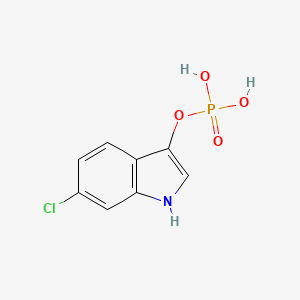

6-Chloro-1h-indol-3-yl dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Chloro-1h-indol-3-yl dihydrogen phosphate is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring Indole derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agriculture, and materials science

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Chlor-1H-indol-3-yl-dihydrogenphosphat beinhaltet typischerweise die Phosphorylierung von 6-Chlor-1H-indol-3-ol. Ein gängiges Verfahren umfasst die Reaktion von 6-Chlor-1H-indol-3-ol mit Phosphorylchlorid (POCl3) in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter Rückflussbedingungen durchgeführt, und das Produkt wird durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und verwendet häufig kontinuierliche Durchflussreaktoren und automatisierte Reinigungssysteme, um Konsistenz und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Chlor-1H-indol-3-yl-dihydrogenphosphat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Indol-3-carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können sie in verschiedene Indol-Derivate mit veränderten funktionellen Gruppen umwandeln.

Substitution: Halogensubstitutionsreaktionen können das Chloratom durch andere funktionelle Gruppen, wie Alkyl- oder Aryl-Gruppen, ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile Substitutionsreaktionen verwenden häufig Reagenzien wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt).

Hauptprodukte, die gebildet werden

Oxidation: Indol-3-carbonsäuren.

Reduktion: Verschiedene reduzierte Indol-Derivate.

Substitution: Substituierte Indol-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

6-Chlor-1H-indol-3-yl-dihydrogenphosphat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Indol-Derivate verwendet.

Biologie: Dient als Substrat in enzymatischen Assays, um die Enzymkinetik und -mechanismen zu untersuchen.

Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Materialien eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Chlor-1H-indol-3-yl-dihydrogenphosphat beinhaltet seine Wechselwirkung mit bestimmten Enzymen, wie z. B. alkalischer Phosphatase. Die Verbindung wirkt als Substrat, und das Enzym katalysiert die Hydrolyse der Phosphatgruppe, was zur Bildung von 6-Chlor-1H-indol-3-ol und anorganischem Phosphat führt. Diese Reaktion wird häufig in biochemischen Assays verwendet, um die Enzymaktivität zu messen.

Wirkmechanismus

The mechanism of action of 6-Chloro-1h-indol-3-yl dihydrogen phosphate involves its interaction with specific enzymes, such as alkaline phosphatase. The compound acts as a substrate, and the enzyme catalyzes the hydrolysis of the phosphate group, leading to the formation of 6-chloro-1h-indole-3-ol and inorganic phosphate. This reaction is often used in biochemical assays to measure enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Brom-4-chlor-3-indolylphosphat: Ein weiteres Indol-Derivat, das als chromogenes Substrat in biochemischen Assays verwendet wird.

6-Chlor-1-methyl-1H-indol-2-ylboronsäure: Wird in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.

1H-Indol-3-essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.

Einzigartigkeit

6-Chlor-1H-indol-3-yl-dihydrogenphosphat ist einzigartig aufgrund seines spezifischen Substitutionsschemas und seiner Verwendung als Substrat in enzymatischen Reaktionen. Seine Chlorsubstitution an der 6-Position und die Phosphatgruppe an der 3-Position verleihen ihm besondere chemische Eigenschaften, die ihn in verschiedenen Forschungs- und Industrieanwendungen wertvoll machen.

Eigenschaften

Molekularformel |

C8H7ClNO4P |

|---|---|

Molekulargewicht |

247.57 g/mol |

IUPAC-Name |

(6-chloro-1H-indol-3-yl) dihydrogen phosphate |

InChI |

InChI=1S/C8H7ClNO4P/c9-5-1-2-6-7(3-5)10-4-8(6)14-15(11,12)13/h1-4,10H,(H2,11,12,13) |

InChI-Schlüssel |

IFQGEGPISKJALV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)NC=C2OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[2-[2-[2-[3-[[2-methyl-2-[pent-4-ynoxy(diphenyl)silyl]oxypropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12303840.png)

![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)

![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)

![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)